

Application Note: Structural Elucidation of Isorhamnetin 3-O-robinobioside using NMR Analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *isorhamnetin 3-O-robinobioside*

CAS No.: 53584-69-3

Cat. No.: B150270

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin 3-O-robinobioside is a naturally occurring flavonoid glycoside found in a variety of medicinal plants. Flavonoids and their glycosides are of significant interest in drug discovery due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like **isorhamnetin 3-O-robinobioside**. This application note provides a detailed protocol and corresponding NMR data for the structural analysis of this compound.

Structure of Isorhamnetin 3-O-robinobioside

Caption: Chemical structure of **Isorhamnetin 3-O-robinobioside**.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts, and key 2D NMR correlations for **isorhamnetin 3-O-robinobioside**, recorded in DMSO- d_6 .

Table 1: ^1H NMR Data (500 MHz, DMSO- d_6)

Position	δ (ppm)	Multiplicity	J (Hz)
Isorhamnetin			
Aglycone			
6	6.21	d	2.0
8	6.41	d	2.0
2'	7.94	d	2.0
5'	7.05	d	8.5
6'	7.76	dd	8.5, 2.0
3'-OCH ₃	3.86	s	
Robinobioside Moiety			
Galactose			
1''	5.39	d	7.5
2''	3.52	m	
3''	3.43	m	
4''	3.65	m	
5''	3.58	m	
6''a	3.75	m	
6''b	3.55	m	
Rhamnose			
1'''	4.41	d	1.5
2'''	3.60	m	
3'''	3.35	m	
4'''	3.15	m	
5'''	3.30	m	
6''' (CH ₃)	1.08	d	6.0

Table 2: ^{13}C NMR Data (125 MHz, DMSO- d_6)

Position	δ (ppm)
Isorhamnetin Aglycone	
2	156.5
3	133.4
4	177.5
5	161.3
6	98.9
7	164.3
8	93.8
9	156.7
10	104.1
1'	121.3
2'	113.6
3'	149.5
4'	146.9
5'	115.5
6'	122.2
3'-OCH ₃	55.9
Robinobioside Moiety	
Galactose	
1"	101.9
2"	71.3
3"	73.5
4"	68.2

5"	75.9
6"	66.9
Rhamnose	
1"	100.8
2"	70.4
3"	70.6
4"	71.9
5"	68.4
6" (CH ₃)	17.9

Table 3: Key HMBC and HSQC Correlations

Proton(s)	Correlated Carbon(s) (HMBC)	Correlated Carbon (HSQC)
H-6 (6.21)	C-5, C-7, C-8, C-10	C-6 (98.9)
H-8 (6.41)	C-6, C-7, C-9, C-10	C-8 (93.8)
H-2' (7.94)	C-2, C-4', C-6'	C-2' (113.6)
H-5' (7.05)	C-1', C-3', C-4'	C-5' (115.5)
H-6' (7.76)	C-2', C-4', C-5'	C-6' (122.2)
3'-OCH ₃ (3.86)	C-3'	3'-OCH ₃ (55.9)
H-1" (5.39)	C-3	C-1" (101.9)
H-1"" (4.41)	C-6"	C-1"" (100.8)

Experimental Protocols

Sample Preparation

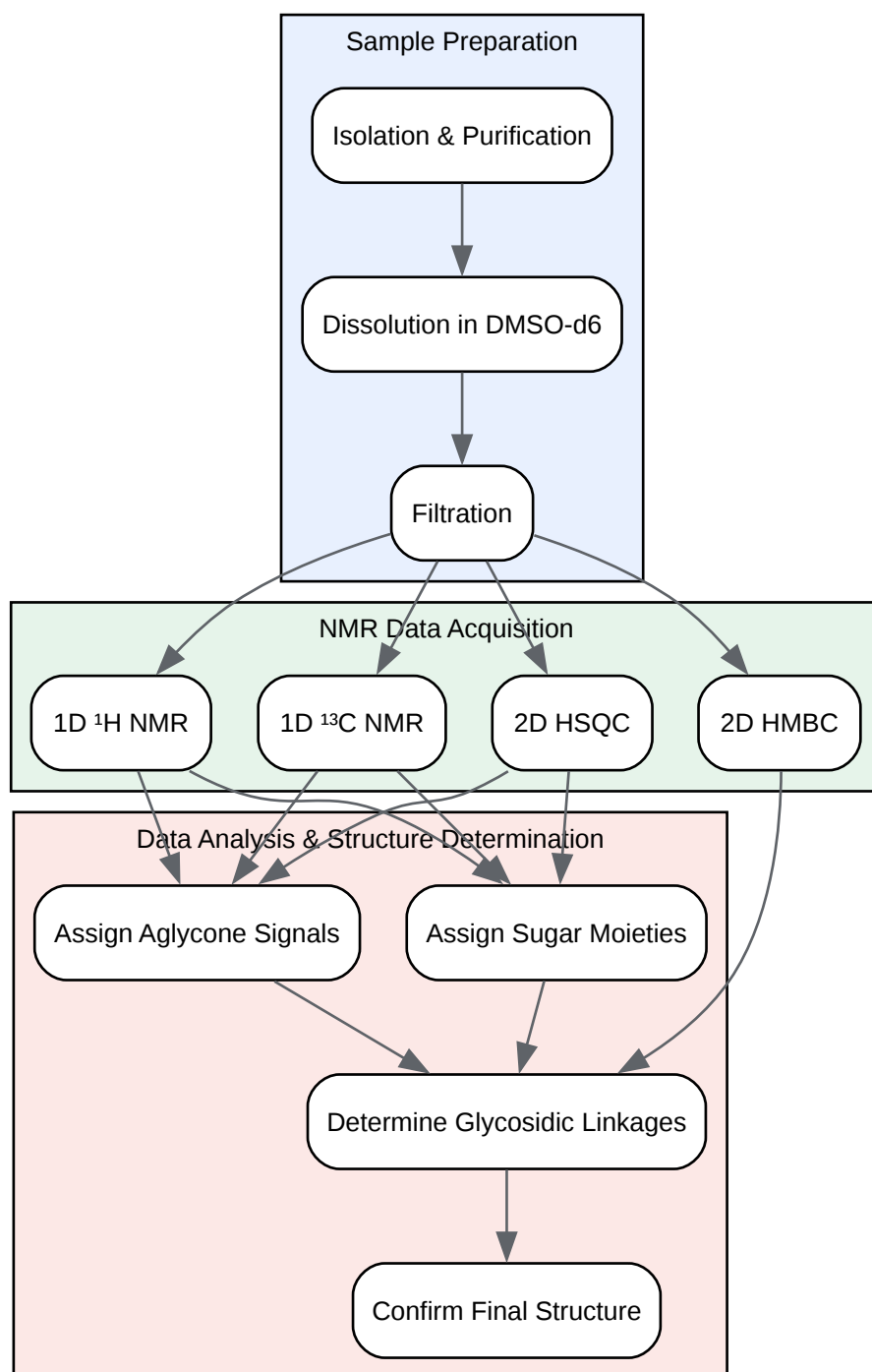
- Isolation and Purification: **Isorhamnetin 3-O-robinobioside** should be isolated from the plant source using appropriate chromatographic techniques (e.g., column chromatography over silica gel, Sephadex LH-20, and preparative HPLC) to achieve a purity of >95%.
- Sample Weighing and Dissolution: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing or sonication.
- Filtration and Transfer: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Final Volume Adjustment: The final sample volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a sample height of about 4-5 cm.

NMR Spectroscopy

- Instrumentation: All NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 500 MHz instrument equipped with a cryoprobe.
- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096, depending on the sample concentration.
- 2D NMR Spectroscopy (HSQC and HMBC):
 - HSQC (Heteronuclear Single Quantum Coherence): Optimized for a one-bond $^1J_{CH}$ coupling constant of ~ 145 Hz.
 - HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling constants of 8-10 Hz.
 - Data Processing: The acquired data should be processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO- d_6 (δ_H 2.50 and δ_C 39.52).

Structure Elucidation Workflow

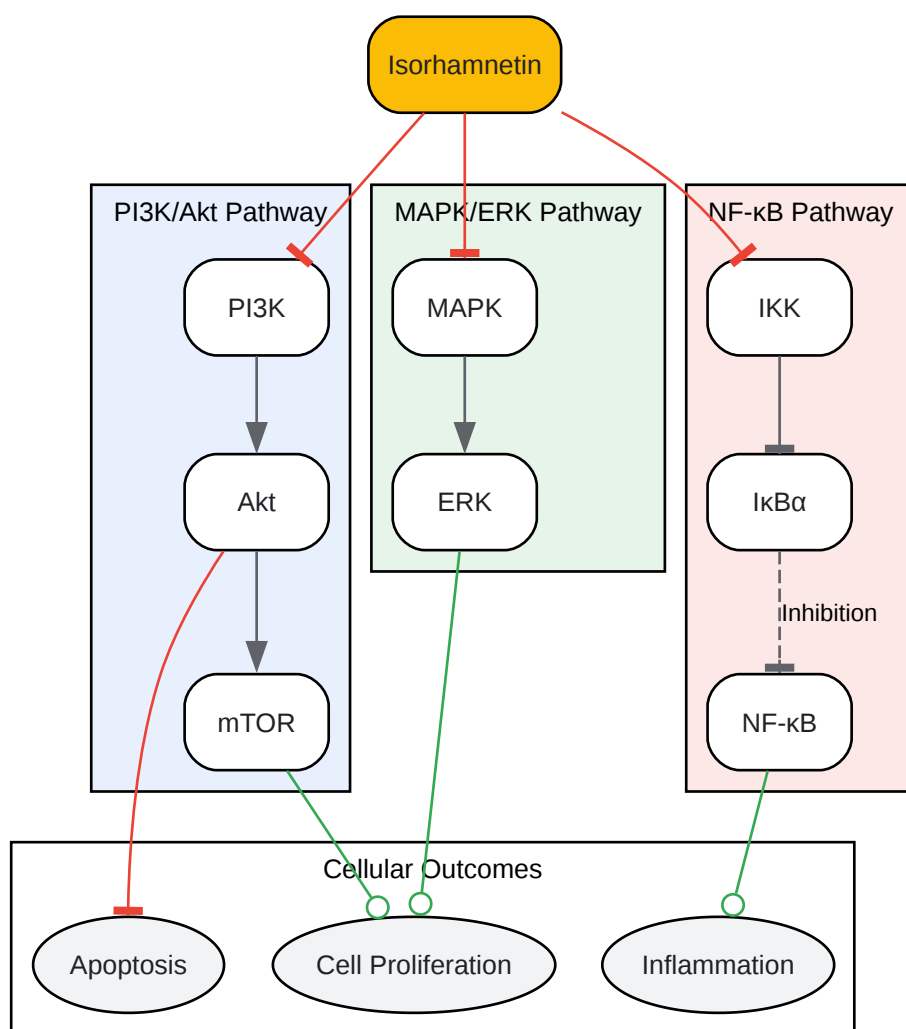


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Caption: Workflow for the structure elucidation of **isorhamnetin 3-O-robinobioside**.

Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin, the aglycone of the titular compound, has been reported to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for elucidating its mechanism of action in drug development.



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Caption: Isorhamnetin inhibits the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways.

Conclusion

This application note provides a comprehensive guide for the NMR-based structural elucidation of **isorhamnetin 3-O-robinobioside**. The detailed quantitative NMR data and experimental protocols serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development, facilitating the accurate identification and characterization of this and related flavonoid glycosides.

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Phone: (601) 213-4426
Email: info@benchchem.com

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